

Application Notes and Protocols for the Synthesis of Methyltin Trichloride

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Compound of Interest

Compound Name: Methyltin trichloride

Cat. No.: B043309

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Introduction

Methyltin trichloride (CH_3SnCl_3) is an important organotin compound primarily used as an intermediate in the synthesis of other organotin compounds. These compounds have a wide range of applications, including as stabilizers for polyvinyl chloride (PVC), catalysts in various chemical reactions, and as precursors for forming tin oxide coatings. This document provides detailed protocols for the synthesis of **methyltin trichloride**, targeting researchers, scientists, and professionals in drug development and materials science.

Two primary methods for the synthesis of **methyltin trichloride** are detailed below: the direct reaction of methyl chloride with tin/stannous chloride and the redistribution reaction involving an organotin compound and tin tetrachloride.

Method 1: Direct Synthesis from Methyl Chloride

This method involves the direct reaction of methyl chloride with metallic tin and/or stannous chloride in the presence of a catalyst. The ratio of **methyltin trichloride** to dimethyltin dichloride in the product can be controlled by adjusting the ratio of tin to stannous chloride[1].

Experimental Protocol

Materials:

- Methyl chloride (CH_3Cl)

- Tin (Sn) chips[1]
- Stannous chloride (SnCl_2)[1][2]
- Tributylphosphorous dichloride (catalyst)[1] or Tetrabutylphosphonium chloride (catalyst)[2]
- Dry nitrogen (N_2)

Equipment:

- 1000 ml three-neck flask[1]
- High-speed agitator[1]
- Reflux condenser[1]
- Thermometer[1]
- Gas inlet tube[1]
- Heating mantle[1]
- Vacuum distillation apparatus

Procedure:

- Reactor Setup: Assemble a 1000 ml three-neck flask equipped with a high-speed agitator, a reflux condenser, a thermometer, and a gas inlet tube for methyl chloride. The flask should be placed in an electric heating mantle[1].
- Charging the Reactor:
 - For a mixture of **methyltin trichloride** and dimethyltin dichloride: Charge the flask with 273.2 g (1 mol) of tributylphosphorous dichloride, 118.7 g (1 mol) of tin chips, and 189.6 g (1 mol) of stannous chloride[1].
 - For predominantly **methyltin trichloride**: Charge the flask with 2.0 moles of anhydrous stannous chloride and 1.0 mole of tetrabutylphosphonium chloride. Heat the mixture to

170°C under vacuum to remove any moisture, then relieve the vacuum with dry nitrogen[2].

- Reaction:
 - Using tributylphosphorous dichloride catalyst: Heat the flask contents to 185°-190°C. Introduce methyl chloride through the gas inlet tube. Continue the addition until the solids disappear and no more methyl chloride is consumed, which can be observed by its escape from the system[1]. The reaction typically takes 2.5 to 3 hours[1].
 - Using tetrabutylphosphonium chloride catalyst: While stirring, introduce methyl chloride gas at a temperature of 160-170°C. The rate of methyl chloride addition should match its rate of reaction. Continue the reaction for approximately 18 hours[2].
- Product Isolation:
 - After the reaction is complete, the **methyltin trichloride** can be recovered by vacuum distillation[1][2]. For the reaction using tetrabutylphosphonium chloride, apply a vacuum and heat to 170°C to distill the **methyltin trichloride**[2].
 - The product can also be purified by solvent recrystallization or used directly for subsequent reactions[1].
- Catalyst Recycling: The residue containing the catalyst can be reused for subsequent batches[1][2].

Method 2: Redistribution Reaction

This method, also known as comproportionation, involves the reaction of a tetraorganotin compound or a different alkyltin halide with tin tetrachloride to produce **methyltin trichloride**. A common variation is the reaction between dimethyltin dichloride and tin tetrachloride[3][4].

Experimental Protocol

Materials:

- Dimethyltin dichloride ((CH₃)₂SnCl₂)[3][4]

- Tin tetrachloride (SnCl_4)[3][4]
- Phosphine, arsine, or stibine-based catalyst (optional)[4]

Equipment:

- Reaction vessel (e.g., autoclave for reactions under pressure)[3]
- Stirrer
- Heating apparatus
- Distillation apparatus

Procedure:

- Reactant Charging:
 - Catalyst-free, high-pressure method: Charge an autoclave with dimethyltin dichloride and stannic chloride. The molar ratio of stannic chloride to dimethyltin dichloride can range from 0.1 to 0.7, depending on the desired product composition[3].
 - Catalyzed method: In a suitable reaction vessel, charge dimethyltin dichloride and a catalytic amount (0.1 to 20% by weight) of a phosphine, arsine, or stibine-based catalyst[4].
- Reaction:
 - Catalyst-free, high-pressure method: Heat the mixture under superatmospheric pressure (autogenous pressure of the reactants) to a temperature between 175°C and 250°C[3]. The reaction time can vary from a few minutes to several hours[3]. For example, a mixture of 3 moles of dimethyltin dichloride and 0.75 moles of stannic chloride was heated at 171-174°C for 18 hours[3].
 - Catalyzed method: Heat the mixture to a temperature between 80°C and 200°C. Add tin tetrachloride dropwise while maintaining the reaction temperature between 125°C and 150°C. After the addition, continue stirring at this temperature for about 1 to 2 hours[4].

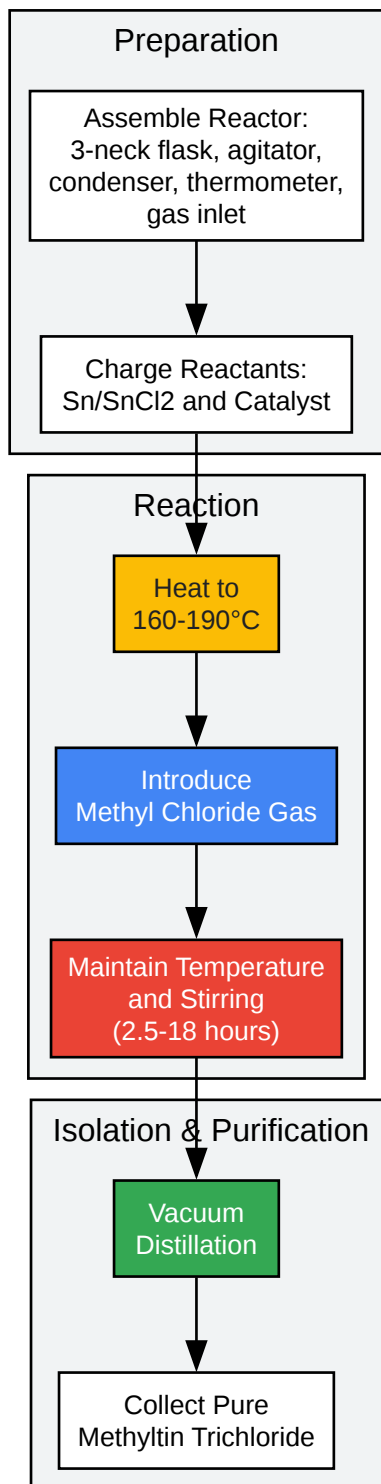
- Product Isolation: After the reaction is complete, isolate the **methyltin trichloride** from the reaction mixture by distillation[4].

Data Presentation

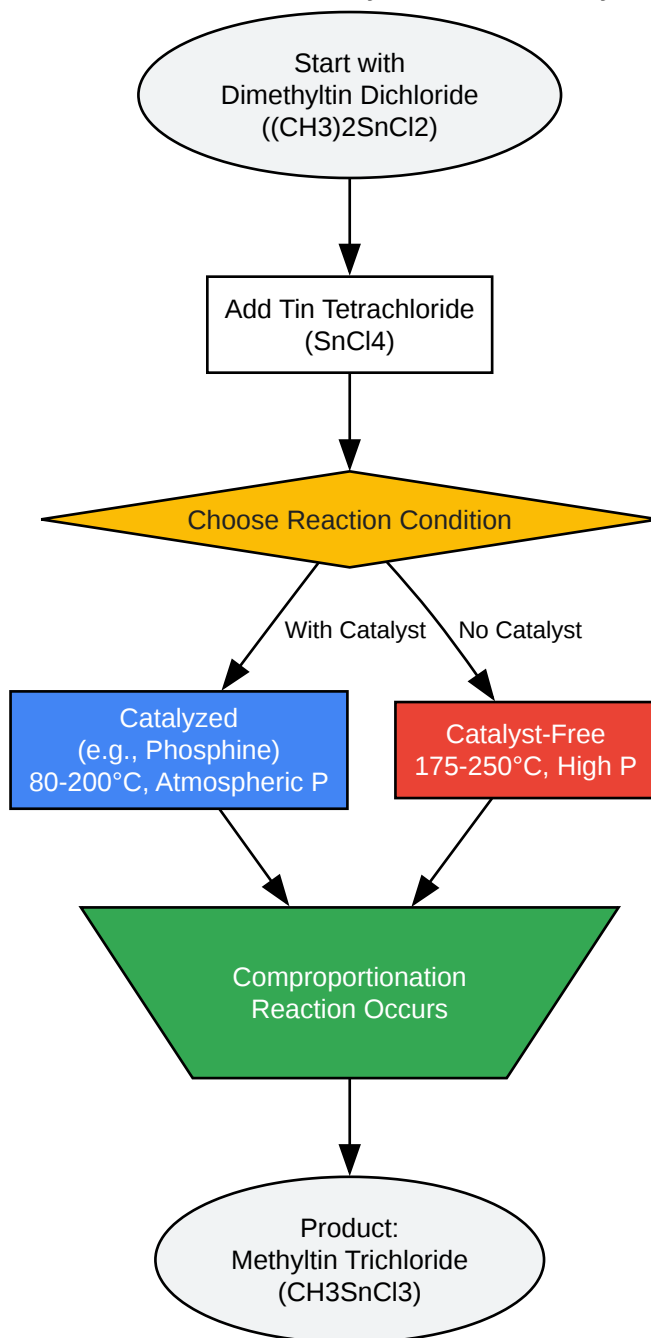
Parameter	Method 1: Direct Synthesis (Tributylphosphorous dichloride catalyst)[1]	Method 1: Direct Synthesis (Tetrabutylphosphonium chloride catalyst)[2]	Method 2: Redistribution (Catalyst-free, high pressure) [3]	Method 2: Redistribution (Catalyzed)[4]
Primary Reactants	Methyl chloride, Tin chips, Stannous chloride	Methyl chloride, Stannous chloride	Dimethyltin dichloride, Stannic chloride	Dimethyltin dichloride, Stannic chloride
Catalyst	Tributylphosphorous dichloride	Tetrabutylphosphonium chloride	None	Phosphines, arsines, stibines
Temperature	185° - 190°C	160° - 170°C	175° - 250°C	80° - 200°C
Pressure	Atmospheric	Atmospheric	Superatmospheric (autogenous)	Atmospheric or higher
Reaction Time	2.5 - 3 hours	~18 hours	5 minutes - 50 hours	1 - 2 hours (post- addition)
Yield/Product	>90% (mixture of ~82% (CH ₃) ₂ SnCl ₂ and 18% CH ₃ SnCl ₃)	0.883 mole from 2.0 moles SnCl ₂	Product mixture of (CH ₃) ₂ SnCl ₂ and CH ₃ SnCl ₃	High yields of CH ₃ SnCl ₃

Experimental Workflow and Logic Diagrams

Workflow for the Synthesis of Methyltin Trichloride (Direct Method)

[Click to download full resolution via product page](#)Caption: Workflow for the Direct Synthesis of **Methyltin Trichloride**.

Logical Flow for the Redistribution Synthesis of Methyltin Trichloride

[Click to download full resolution via product page](#)Caption: Logical Flow for the Redistribution Synthesis of **Methyltin Trichloride**.

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References

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